molecular formula C8H4Cl2O B12827427 Benzofuran, dichloro- CAS No. 70234-78-5

Benzofuran, dichloro-

Cat. No.: B12827427
CAS No.: 70234-78-5
M. Wt: 187.02 g/mol
InChI Key: DRYOZJSANXTFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran, dichloro- is a derivative of benzofuran, a heterocyclic compound that consists of a fused benzene and furan ringBenzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichlorobenzofuran typically involves the chlorination of benzofuran. One common method is the direct chlorination of benzofuran using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzofuran ring .

Another approach involves the cyclization of o-hydroxybenzyl ketones or o-hydroxyacetophenones under basic conditions, followed by chlorination.

Industrial Production Methods

Industrial production of dichlorobenzofuran may involve large-scale chlorination processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Dichlorobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dichlorobenzofuran and its derivatives have significant applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for their antimicrobial and anticancer properties.

    Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer treatments.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of dichlorobenzofuran involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In cancer research, dichlorobenzofuran derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichlorobenzofuran is unique due to the presence of chlorine atoms, which enhance its chemical reactivity and biological activity. This makes it a valuable compound in the development of new drugs and materials. Its ability to undergo various chemical reactions and its wide range of biological activities set it apart from other similar compounds .

Properties

CAS No.

70234-78-5

Molecular Formula

C8H4Cl2O

Molecular Weight

187.02 g/mol

IUPAC Name

2,3-dichloro-1-benzofuran

InChI

InChI=1S/C8H4Cl2O/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H

InChI Key

DRYOZJSANXTFJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.